molecular formula C10H8N2O3 B1280066 2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid CAS No. 57073-56-0

2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid

Cat. No. B1280066
CAS RN: 57073-56-0
M. Wt: 204.18 g/mol
InChI Key: DWVRHHMREUOGFX-UHFFFAOYSA-N
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Description

The compound 2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid is a heterocyclic scaffold that is part of a broader class of pyrido[1,2-a]pyrimidines. These compounds are of significant interest due to their potential biological activities, including analgesic and antiviral properties. The core structure consists of fused pyridine and pyrimidine rings with various substituents that can be modified to optimize biological properties.

Synthesis Analysis

The synthesis of related heterocyclic scaffolds has been described in several studies. For instance, an efficient synthesis of methyl-3-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate is reported, highlighting the versatility of the synthesis in introducing different substituents on the pyrido-fused ring . Another study details the synthesis of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, which involves the reaction of benzylamines with ethyl 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate . These methods provide a foundation for the synthesis of the specific compound .

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using techniques such as NMR spectroscopy and X-ray crystallography. For example, the crystal structure of a closely related compound, 2-methyl-3-chloro-9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine hydrochloride, was determined, revealing two conjugated aromatic rings that are almost coplanar . This structural information is crucial for understanding the reactivity and interaction of these compounds with biological targets.

Chemical Reactions Analysis

The chemical reactivity of pyrido[1,2-a]pyrimidine derivatives has been explored in various contexts. The methylation of the pyridine moiety has been studied as a means to enhance analgesic properties . Additionally, the Combes-type reaction has been used to generate a library of fused pyridine-4-carboxylic acids, demonstrating the compounds' ability to undergo combinatorial transformations . These reactions are indicative of the potential versatility of 2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrido[1,2-a]pyrimidine derivatives are influenced by their molecular structure. The presence of covalent hydrates and the degree of hydration have been measured for pyrimidine-5-carboxylic acid derivatives, which can provide insights into the solubility and stability of these compounds . The interaction with DNA has also been studied, with findings suggesting that certain derivatives may interact with DNA via groove binding, which is mediated by hydrogen bonds . These properties are essential for the development of pharmaceutical applications.

Scientific Research Applications

Chemical Modification for Biological Properties

The chemical modification of pyridine moiety in molecules like 2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid has been explored to optimize biological properties. Research targets were synthesized to enhance analgesic properties by altering the position of the methyl group in the pyridine moiety of pyrido[1,2-a]pyrimidine nucleus (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Synthesis for Analgesic Properties

Another study synthesized N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4Н-pyrido[1,2-a]pyrimidine-3-carboxamides. The structure was confirmed by elemental analysis and NMR 1Н spectroscopy, and their analgesic properties were investigated using the "acetic acid writhings" model (Ukrainets, Alexeeva, Davydenko, & Grinenko, 2015).

Interaction with DNA

A study on 2-methyl-3-chloro-9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine Hydrochloride, an important intermediate for synthesizing biologically active compounds, showed its potential interaction with DNA through a groove mode of binding (Zhang, Huang, Cai, Xu, & Sun, 2013).

Antiviral Activity

The synthesis of dialkylaminoalkylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acids as potential antiviral agents was studied. Their structure and antiviral activity in relation to herpes and coronavirus were examined (Ukrainets, Bereznyakova, & Turaibei, 2008).

Synthesis for Anti-Atherosclerotic Effects

The synthesis of 9-substituted-pyrido[1,2-a]pyrimidines and their antiatherosclerotic effects were described in a study. One compound, in particular, demonstrated favorable effects (Hermecz, Meszaros, Vasvári-Debreczy, Horváth, Virág, & Sipos, 1980).

Facile Synthesis for Therapeutic Candidates

A study focused on synthesizing hydrazide-hydrazones with pyrimidine constituents for possible development as therapeutic candidates. These compounds could be promising for anti-plasmodial activity research (Ajani, Owolabi, Jolayemi, Audu, & Ogunleye, 2019).

Future Directions

The future directions in the study of “2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid” and related compounds could involve further exploration of their biological activities and potential applications in medicine .

properties

IUPAC Name

2-methyl-4-oxopyrido[1,2-a]pyrimidine-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-6-5-8(13)12-4-2-3-7(10(14)15)9(12)11-6/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVRHHMREUOGFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C=CC=C(C2=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40491812
Record name 2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40491812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid

CAS RN

57073-56-0
Record name 2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57073-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40491812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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